molecular formula C8H5BrN2O2 B049182 7-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 114703-12-7

7-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No. B049182
CAS RN: 114703-12-7
M. Wt: 241.04 g/mol
InChI Key: AQIDPSGSKHPDAY-UHFFFAOYSA-N
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Description

Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been determined to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and depend on the functional groups present in the specific derivative. For instance, in a Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .

Future Directions

Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . Their significant biological activities have drawn more and more attention in the synthesis and bioactivities research . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .

properties

IUPAC Name

7-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDPSGSKHPDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555150
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinazoline-2,4(1H,3H)-dione

CAS RN

114703-12-7
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask, 2-amino-4-bromo-benzoic acid (10 g, 0.0463 mol) and urea (27.78 g, 0.4629 mol) were added. The reaction mixture was stirred at 195° C. for 3 h. The reaction mixture was allowed to reach 80° C. and water was added. The aqueous reaction mixture was stirred at 80° C. for 5-10 min then allowed to reach room temperature. The solid was filtered, dried and azeotroped with toluene to afford the title compound [10 g, 90%]. This material was taken to the next step without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
27.78 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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